2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-13-8-9-16(10-15(13)3)30(27,28)18-11-23-21(25-20(18)22)29-12-19(26)24-17-7-5-4-6-14(17)2/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKJQLSNCVIYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Thioether Formation: The thioether linkage is formed by reacting the sulfonylpyrimidine with a thiol derivative.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonylpyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Standards
Compounds m , n , and o (as listed in Pharmacopeial Forum PF 43(1), 2017) share key features with the target molecule, including:
- Acetamide linkages: All four compounds incorporate acetamide groups, but the substituents differ. For example, compound m includes a phenoxyacetamido group, while the target compound uses a sulfanyl-pyrimidine-acetamide backbone .
Table 1: Structural Comparison
| Feature | Target Compound | Compound m (PF 43(1)) |
|---|---|---|
| Core structure | Pyrimidine with sulfonyl/sulfanyl groups | Hexane backbone with hydroxy/phenyl groups |
| Key substituents | 3,4-Dimethylbenzenesulfonyl, 2-methylphenyl acetamide | 2,6-Dimethylphenoxy, tetrahydro-pyrimidinyl |
| Stereochemistry | Achiral | Chiral (2S,4S,5S) |
| Potential applications | Enzyme inhibition, antimicrobial | Protease/receptor modulation |
Sulfonamide-Containing Analogues
N-(p-Sulfamoylphenethyl)acetamide ()
This compound shares the acetamide-sulfonamide motif but lacks the pyrimidine core. Key differences include:
- Solubility : The phenethyl group in N-(p-sulfamoylphenethyl)acetamide may enhance hydrophobicity compared to the target compound’s methylphenyl group, impacting bioavailability .
4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide ()
A simpler sulfonamide derivative with:
Pharmacokinetic and Functional Differences
- Binding affinity : The pyrimidine core in the target compound may enable π-π stacking interactions with enzyme active sites, a feature absent in analogues like N-(p-sulfamoylphenethyl)acetamide .
- Metabolic stability : The 3,4-dimethylbenzenesulfonyl group in the target compound could slow oxidative metabolism compared to dimethylbenzenesulfonamides in .
Research Findings and Data
Table 2: Comparative Pharmacological Data (Hypothetical)
| Parameter | Target Compound | N-(p-Sulfamoylphenethyl)acetamide | 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide |
|---|---|---|---|
| Molecular weight (g/mol) | 488.5 | 272.3 | 214.3 |
| LogP | 3.2 | 2.1 | 1.8 |
| IC50 (Enzyme X, nM) | 12 | >1000 | N/A |
| Solubility (mg/mL) | 0.5 | 1.2 | 3.4 |
Biological Activity
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring with various functional groups, including an amino group and a sulfonyl group derived from 3,4-dimethylbenzenesulfonic acid. Its molecular formula is , with a molecular weight of approximately 456.58 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S2 |
| Molecular Weight | 456.58 g/mol |
| CAS Number | 894950-70-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : Starting materials undergo cyclization to form the pyrimidine structure.
- Sulfonamide Bond Formation : Reaction with sulfonyl chloride leads to the formation of the sulfonamide moiety.
- Acetamide Formation : The final step involves the introduction of the acetamide group.
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as enzyme inhibitors or modulators of receptor functions.
The compound may interact with specific molecular targets, such as enzymes involved in metabolic pathways or receptors linked to disease processes. For example:
- Inhibition of Pyruvate Kinase M2 : This enzyme plays a crucial role in cancer metabolism, suggesting potential applications in oncology .
- Activation of NF-κB Pathway : Studies have shown that related compounds can enhance NF-κB activity, which is vital for immune response modulation .
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro studies demonstrated that the compound inhibits certain kinases associated with cancer cell proliferation.
- Cytokine Release Assays : Compounds structurally related to this one have been shown to enhance the release of immunostimulatory cytokines in human monocytic cell lines .
- Animal Models : In murine models, compounds similar to this one were used as co-adjuvants in vaccination studies, resulting in significant enhancement of antigen-specific antibody titers compared to controls .
Potential Applications
Given its biological activity, this compound could serve as a lead candidate for drug development in several therapeutic areas:
- Oncology : Targeting metabolic pathways in cancer cells.
- Immunology : Modulating immune responses through NF-κB activation.
- Infectious Diseases : Potential use as an adjuvant in vaccines.
Q & A
Q. How to interpret conflicting results in enzyme inhibition vs. cellular activity studies?
- Methodological Answer :
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify secondary targets .
- Membrane Permeability : Measure logP (e.g., octanol-water partition; optimal range 2–3) to assess cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
